molecular formula C5H12O3 B1597996 2-Methylbutane-1,2,4-triol CAS No. 62875-07-4

2-Methylbutane-1,2,4-triol

Cat. No.: B1597996
CAS No.: 62875-07-4
M. Wt: 120.15 g/mol
InChI Key: XYHGSPUTABMVOC-UHFFFAOYSA-N
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Description

2-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain. This compound is also known by other names such as 1,2,4-Butanetriol, 2-methyl- and 2-Methyl-1,2,4-butanetriol . It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the hydroformylation of 2,3-epoxy-1-propanol (glycidol) followed by catalytic hydrogenation . This process involves the following steps:

    Hydroformylation: Glycidol is subjected to hydroformylation, where it reacts with carbon monoxide (CO) and hydrogen (H2) in the presence of a catalyst to form an oxo-product.

    Hydrogenation: The oxo-product is then catalytically hydrogenated to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield aldehydes or ketones.

    Reduction: Reduction can produce saturated alcohols.

    Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Methylbutane-1,2,4-triol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutane-1,2,4-triol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its three hydroxyl groups make it highly versatile for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-methylbutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGSPUTABMVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978612
Record name 2-Methylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62875-07-4
Record name 2-Methyl-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62875-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutane-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062875074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutane-1,2,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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